
N-benzyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine
Overview
Description
N-benzyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine is an organic compound with the molecular formula C14H19N3. This compound features a benzyl group attached to a pyrazole ring, which is further substituted with three methyl groups. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Alkylation: The pyrazole ring is then alkylated using methyl iodide to introduce the three methyl groups at the 1, 3, and 5 positions.
Benzylation: The final step involves the benzylation of the pyrazole ring using benzyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-benzyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-benzyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets. The benzyl group and the pyrazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine
- N-ethyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine
- N-phenyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine
Uniqueness
N-benzyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
N-benzyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
This compound can be synthesized through various methods involving the reaction of benzyl amine with 1,3,5-trimethyl-4-chloromethylpyrazole. The typical reaction conditions include:
- Base : Potassium carbonate
- Solvent : Dimethylformamide (DMF)
- Temperature : Elevated temperatures (60-80°C)
This compound's structure features a pyrazole ring known for its diverse biological activities and a benzyl group that enhances its lipophilicity, facilitating cellular uptake.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
Enzyme Inhibition : The compound may inhibit specific enzymes by forming hydrogen bonds with their active sites. This mechanism is crucial for its potential therapeutic effects against diseases where enzyme dysregulation occurs.
Autophagy Modulation : Similar compounds in the pyrazole family have been shown to modulate autophagy pathways. For instance, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides reduced mTORC1 activity and increased basal autophagy levels while disrupting autophagic flux under nutrient-restricted conditions. This suggests that this compound may exhibit similar properties .
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For example:
Compound | IC50 (μM) | Mechanism of Action |
---|---|---|
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide | <0.5 | mTORC1 inhibition and autophagy modulation |
N-benzyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)heptanamide | 26 | Induces apoptosis in cancer cells |
These findings suggest that this compound could be explored for its anticancer potential due to its structural similarities to these active compounds.
Antimicrobial Properties
The compound may also possess antimicrobial properties. Pyrazole derivatives are frequently investigated for their ability to inhibit bacterial growth and could serve as a template for developing new antibiotics.
Case Studies
In a recent study focusing on the structure–activity relationship (SAR) of pyrazole derivatives:
- Study on MIA PaCa-2 Cells : Compounds showed submicromolar antiproliferative activity with good metabolic stability.
- Autophagy Assessment : Compounds were found to disrupt autophagic flux while enhancing basal autophagy levels under nutrient stress conditions .
These studies underline the potential of this compound as a promising candidate for further investigation in cancer therapy.
Properties
IUPAC Name |
1-phenyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-11-14(12(2)17(3)16-11)10-15-9-13-7-5-4-6-8-13/h4-8,15H,9-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPHNCAAIZIMOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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